molecular formula C61H109N11O13 B147878 9-Hydroxy-9-desmethylcyclosporine CAS No. 132362-39-1

9-Hydroxy-9-desmethylcyclosporine

Cat. No. B147878
M. Wt: 1204.6 g/mol
InChI Key: PWKJLLBOZPSVQF-SOYKGTTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-9-desmethylcyclosporine is a derivative of cyclosporine, a well-known immunosuppressive drug. It is a naturally occurring compound that has been found to have potent immunosuppressive properties. This compound has been the subject of extensive research in recent years due to its potential applications in the treatment of various autoimmune diseases.

Mechanism Of Action

The mechanism of action of 9-Hydroxy-9-desmethylcyclosporine is similar to that of cyclosporine. It works by inhibiting the activity of T cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting the activity of T cells, 9-Hydroxy-9-desmethylcyclosporine can help to reduce inflammation and prevent damage to healthy tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Hydroxy-9-desmethylcyclosporine are similar to those of cyclosporine. This compound can cause a range of side effects, including liver and kidney damage, high blood pressure, and increased risk of infection. However, it has also been found to have beneficial effects on the immune system, including the reduction of inflammation and the prevention of organ rejection.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Hydroxy-9-desmethylcyclosporine in lab experiments include its potent immunosuppressive properties and its ability to reduce inflammation. However, there are also limitations to its use, including the potential for side effects and the need for careful monitoring of patients.

Future Directions

There are several future directions for research on 9-Hydroxy-9-desmethylcyclosporine. One potential area of study is the development of new formulations of the compound that are more effective and have fewer side effects. Another area of research is the identification of new applications for the compound, such as its potential use in the treatment of other autoimmune diseases or in the prevention of organ rejection in transplant patients.
Conclusion:
In conclusion, 9-Hydroxy-9-desmethylcyclosporine is a promising compound with potent immunosuppressive properties. Its potential applications in the treatment of autoimmune diseases and in the prevention of organ rejection make it an important area of research. While there are limitations to its use, ongoing research is likely to identify new applications and improve the effectiveness and safety of this compound.

Synthesis Methods

The synthesis of 9-Hydroxy-9-desmethylcyclosporine involves the modification of the parent compound, cyclosporine. The synthesis method involves a series of chemical reactions that result in the removal of a methyl group from the cyclosporine molecule, followed by the addition of a hydroxyl group. This process results in the formation of 9-Hydroxy-9-desmethylcyclosporine.

Scientific Research Applications

The scientific research application of 9-Hydroxy-9-desmethylcyclosporine is primarily focused on its immunosuppressive properties. This compound has been found to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. It has also been studied for its potential use in the prevention of organ rejection in transplant patients.

properties

CAS RN

132362-39-1

Product Name

9-Hydroxy-9-desmethylcyclosporine

Molecular Formula

C61H109N11O13

Molecular Weight

1204.6 g/mol

IUPAC Name

24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+

InChI Key

PWKJLLBOZPSVQF-SOYKGTTHSA-N

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

synonyms

(9)-hydroxy-(9)-demethylcyclosporin
9-hydroxy-9-desmethylcyclosporine

Origin of Product

United States

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